Tcpobop - 76150-91-9

Tcpobop

Catalog Number: EVT-283846
CAS Number: 76150-91-9
Molecular Formula: C16H8Cl4N2O2
Molecular Weight: 402.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent murine constitutive androstane receptor (mCAR) agonist. Pharmacologically active in vivo.
The mouse constitutive androstane receptor (mCAR), with the retinoid X receptor, binds to the retinoic acid response element to upregulate the expression of proteins that metabolize xenobiotics. TCPOBOP is an agonist for mCAR (EC50 = 20 nM) that is effective for the mouse receptor but not for human or rat CAR receptors. Through its effects on mCAR, TCPOBOP potently induces cytochrome P450 monooxygenases and multidrug resistance and xenobiotic efflux proteins. The action of TCPOBOP on mCAR-mediated gene expression can be repressed by retinoic acids.
TCPOBOP is an agonist of the constitutive androstane receptor (CAR) (EC50 = 20 nM). TCPOBOP enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), as dose-dependent direct agonist of CAR. The most potent known member of the phenobarbital-like class of CYP-inducing agents. TCPOBOP has been used for enhancing Mcl-1-Italics promoter functions in mouse hepatoma cells. TCPOBOP has also been used to study constitutive androstane receptor(CAR)-induced gene expression in mouse hepatocytes.
Future Directions
  • Further elucidating the molecular mechanisms underlying the sex-specific differences in Tcpobop-induced liver responses. Understanding these differences is crucial for developing targeted therapeutic strategies for liver diseases [, ].
  • Investigating the role of long non-coding RNAs in mediating the effects of Tcpobop on liver function. This relatively unexplored area could provide novel insights into the regulation of xenobiotic metabolism and liver disease progression [].

Phenobarbital

Diphenylhydantoin

Dichlorophenobarbital

    Relevance: Like phenobarbital and diphenylhydantoin, dichlorophenobarbital falls under the category of compounds capable of inducing a pleiotropic response in the liver, including the induction of hepatic aminopyrine N-demethylase activity. [] Its potency in inducing this specific enzyme activity lies between that of phenobarbital and diphenylhydantoin. []

Chlordane

    Relevance: Chlordane is categorized as a compound that induces a similar pleiotropic response in the liver as phenobarbital, diphenylhydantoin, and dichlorophenobarbital. [] This response includes the induction of hepatic aminopyrine N-demethylase activity. []

Mirex

    Relevance: Mirex, similar to chlordane, is grouped with compounds inducing a phenobarbital-like pleiotropic response in the liver, including the induction of hepatic aminopyrine N-demethylase activity. []

Dieldrin

    Relevance: Dieldrin, like mirex and chlordane, is grouped with compounds known to induce a pleiotropic response in the liver, including hepatic aminopyrine N-demethylase activity induction. [] Of the compounds tested, dieldrin exhibited the highest potency in inducing this enzyme activity. []

Androstenol (5α-Androsten-3α-ol)

    Compound Description: Androstenol is an endogenous steroid hormone and a metabolite of testosterone. It acts as an inhibitory ligand for CAR, competing with TCPOBOP for binding and reducing CAR-mediated gene transcription. []

    Relevance: Androstenol is a key compound demonstrating the sex-specific responses to TCPOBOP. Its higher levels in male mice are thought to contribute to the lower levels of hepatocyte proliferation observed in males compared to females after TCPOBOP treatment. []

Pregnenolone-16α-carbonitrile (PCN)

    Compound Description: PCN is a synthetic steroid that acts as a ligand for the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of drug metabolism and transport. [, ]

    Relevance: PCN is frequently used in research to compare and contrast the effects of activating PXR and CAR, which are both important xeno-sensors. [, ] While both receptors regulate overlapping sets of DPGs, they exhibit distinct age-specific patterns of regulation. []

Okadaic Acid (OA)

    Relevance: Okadaic acid was used in conjunction with TCPOBOP to study the mechanism of CYP2B6 gene activation by CAR. [] While not directly activating CAR or the PBREM, okadaic acid synergistically enhanced TCPOBOP-induced CYP2B6 mRNA expression, indicating a role for protein phosphatases in CAR-mediated transcriptional regulation. []

Source and Classification

TCPOBOP was initially developed for research purposes to investigate the mechanisms of liver regeneration and the effects of xenobiotic compounds on liver function. It is classified under environmental chemicals and is frequently used in studies examining its effects on metabolic pathways, particularly in murine models.

Synthesis Analysis

The synthesis of TCPOBOP involves several key steps, typically starting from readily available precursors. The synthesis can be outlined as follows:

  1. Starting Materials: The synthesis usually begins with 3,5-dichloropyridine derivatives.
  2. Reactions: A series of coupling reactions are performed to construct the bis(2-pyridyloxy) structure.
  3. Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity levels suitable for biological assays.

The detailed reaction conditions, such as temperature, solvent choice, and reaction times, are critical for achieving a successful yield of TCPOBOP. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Molecular Structure Analysis

The molecular structure of TCPOBOP consists of a central benzene ring substituted with two 3,5-dichloropyridine groups through ether linkages. The structure can be represented as follows:

  • Molecular Formula: C16_{16}H12_{12}Cl2_2N2_2O2_2
  • Molecular Weight: Approximately 355.18 g/mol

Structural Features

  • Dichloropyridine Moieties: The presence of chlorine atoms enhances the lipophilicity and biological activity by influencing the compound's interaction with biological targets.
  • Ether Linkages: These linkages contribute to the stability of the compound while allowing it to engage effectively with the constitutive androstane receptor.
Chemical Reactions Analysis

TCPOBOP primarily undergoes metabolic transformations in the liver, where it interacts with various enzymes involved in drug metabolism:

  1. Phase I Reactions: These include oxidation reactions catalyzed by cytochrome P450 enzymes which modify TCPOBOP into more polar metabolites.
  2. Phase II Reactions: Conjugation reactions may occur, leading to glucuronidation or sulfation, facilitating excretion.

Key Reactions

  • Activation of CAR Target Genes: Upon binding to the constitutive androstane receptor, TCPOBOP induces the expression of genes involved in bile acid synthesis and lipid metabolism.
  • Impact on Metabolic Pathways: It has been shown to upregulate cholesterol synthesis pathways while simultaneously promoting bile acid production.
Mechanism of Action

TCPOBOP exerts its effects primarily through activation of the constitutive androstane receptor:

  1. Binding: TCPOBOP binds to the ligand-binding domain of the constitutive androstane receptor.
  2. Nuclear Translocation: This binding triggers a conformational change that promotes translocation of the receptor into the nucleus.
  3. Gene Regulation: Once in the nucleus, the activated receptor binds to specific response elements on target genes, leading to their transcriptional activation.

Effects on Liver Function

  • Hepatocyte Proliferation: TCPOBOP is noted for inducing robust hepatocyte proliferation without causing liver injury.
  • Regulation of Lipid Metabolism: It influences lipid homeostasis by modulating pathways associated with fatty acid synthesis and cholesterol metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical Properties

  • Stability: Stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites but is generally stable towards hydrolysis.
Applications

TCPOBOP serves multiple roles in scientific research:

  1. Pharmacological Studies: Used extensively to study liver regeneration mechanisms and metabolic pathways influenced by nuclear receptors.
  2. Toxicological Research: Investigated for its potential effects on liver pathology, including steatosis and hepatomegaly.
  3. Environmental Health Studies: Assessed for its impact on lipid metabolism during pregnancy and lactation in animal models.
Mechanistic Pathways of TCPOBOP-Mediated Hepatocyte Proliferation

Role of Constitutive Androstane Receptor (CAR) Activation in Direct Hyperplasia

TCPOBOP (1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene) is a potent murine-specific agonist of the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor superfamily member highly expressed in hepatocytes. Upon binding, TCPOBOP triggers CAR translocation from the cytosol to the nucleus, where it heterodimerizes with the retinoid X receptor alpha (RXRα). This complex binds to phenobarbital-responsive enhancer modules (PBREs) in regulatory regions of target genes, initiating transcription of proliferation-associated networks [1] [7]. CAR activation by TCPOBOP induces direct hyperplasia—hepatocyte proliferation independent of prior tissue injury—characterized by rapid hepatomegaly (liver enlargement) with a 1.6- to 2.2-fold increase in liver-to-body weight ratio within 48 hours [1] [4].

Mechanistically, CAR orchestrates proliferation through multi-pathway crosstalk:

  • Cell Cycle Regulators: TCPOBOP upregulates cyclins (D1, E1) and downregulates cyclin-dependent kinase inhibitors (e.g., p21), accelerating G1/S phase transition [1] [4].
  • Hippo/YAP Signaling: Nuclear CAR physically interacts with Yes-associated protein (YAP), facilitating its nuclear translocation. Activated YAP amplifies proliferative transcription, though YAP knockout only partially attenuates hepatomegaly, indicating CAR’s redundancy [1] [4].
  • β-Catenin & c-MYC: CAR activation stabilizes β-catenin (CTNNB1), which complexes with TCF/LEF to drive c-MYC expression. c-MYC subsequently induces Forkhead box M1 (FOXM1), a master transcription factor for G2/M phase progression [1] [3].

Notably, TCPOBOP exhibits prolonged hepatic retention, with detectable levels >120 days post-administration. This sustains CAR nuclear occupancy and gene activation, delaying reversal of hepatomegaly even after drug withdrawal [4].

Table 1: Key Signaling Effectors in TCPOBOP-CAR Proliferative Pathways

Signaling NodeMolecular FunctionResponse to TCPOBOP
CAR (NR1I3)Nuclear receptor transcription factorNuclear translocation, target gene transactivation
YAPTranscriptional coactivatorNuclear accumulation via CAR interaction
β-Catenin (CTNNB1)Transcriptional coactivatorStabilization, enhanced TCF/LEF activity
FOXM1Cell cycle transcription factorUpregulated via c-MYC induction
Cyclin D1 (CCND1)G1/S phase regulatorStrong induction

Receptor Tyrosine Kinase (RTK) Crosstalk in Proliferative Signaling

TCPOBOP-driven hyperplasia requires crosstalk between CAR and receptor tyrosine kinases (RTKs), notably MET (hepatocyte growth factor receptor) and EGFR (epidermal growth factor receptor). Combined disruption of MET (via knockout) and EGFR (via inhibitor Canertinib) abolishes TCPOBOP-induced hepatocyte proliferation and hepatomegaly, despite intact CAR nuclear translocation and canonical target gene (e.g., Cyp2b10) induction [3].

Critical RTK-CAR interdependencies include:

  • Cell Cycle Initiation Defects: Loss of MET/EGFR signaling abrogates TCPOBOP-induced cyclin D1 and FOXM1 expression, arresting hepatocytes in G0/G1 phase [3].
  • HNF4α Dysregulation: TCPOBOP transiently suppresses hepatocyte nuclear factor 4α (HNF4α), a differentiation factor antagonistic to proliferation. This suppression fails in MET/EGFR-disrupted mice, sustaining HNF4α-mediated anti-proliferative signals [3].
  • Unidirectional Signal Integration: RTK signaling (e.g., EGFR/MET) modifies CAR-driven proliferative outputs, but CAR activation does not alter RTK phosphorylation or early kinase cascades. This unidirectional crosstalk centers on FOXM1 and cyclin regulation [2] [3].

Thus, MET and EGFR act as non-redundant downstream effectors for CAR-mediated proliferation, bridging nuclear receptor activation to cytoplasmic kinase-driven cell cycle machinery.

Table 2: Impact of MET/EGFR Inhibition on TCPOBOP-Induced Signaling

Proliferative MarkerControl Mice (TCPOBOP)MET KO + EGFRi Mice (TCPOBOP)
Liver/Body Weight Ratio↑ 1.6–2.2-foldNo significant change
Ki67+ Hepatocytes>30% at 48h<1% at 48h
Cyclin D1 InductionRobust (8–10-fold)Absent
FOXM1 InductionStrongSeverely attenuated
HNF4α SuppressionTransientAbolished

Transcriptomic Profiling of Proliferation-Associated Gene Networks

Genome-wide analyses reveal that TCPOBOP remodels ~40% of hepatic proliferative transcriptomes, distinct from metabolism/detoxification gene networks. Key findings include:

  • Proliferation-Specific Clusters: TCPOBOP upregulates 347 genes linked to mitosis, DNA replication, and spindle assembly (e.g., Ccnb1, Cdc20, Aurka). Over 95% of these genes show impaired induction in MET/EGFR-disrupted mice, confirming RTK dependency [3] [8].
  • Sex-Dimorphic Regulation: Female mice exhibit higher TCPOBOP-induced proliferative responses than males, correlating with elevated Foxm1 and Cdk1 expression. Sex-biased long non-coding RNAs (lncRNAs) coordinate this divergence, with 11-fold greater nuclear enrichment in females [6] [8].
  • lncRNA Networks: Chromatin-bound RNA sequencing identifies CAR-responsive lncRNAs (e.g., lnc-14746/Neat1) co-localized with proliferation genes. Knockdown of Neat1, which is nuclear-restricted, reduces Foxm1 enhancer activity and mitotic gene expression [8].

TCPOBOP also suppresses gluconeogenic (G6pase, Peck1) and lipogenic (Fasn, Srebp1c) genes via CAR competition with HNF4α and FOXO1. This metabolic reprogramming liberates energy for biosynthetic processes during hyperplasia [9].

Table 3: Transcriptomic Clusters in TCPOBOP-Treated Liver

Functional ClusterRepresentative GenesRegulationDependency
Cell Cycle ProgressionCcnd1, Cdk1, Foxm1UpregulatedCAR, MET/EGFR
DNA ReplicationPcna, Mcm2, Top2aUpregulatedCAR, MET/EGFR
Xenobiotic MetabolismCyp2b10, Cyp3a11, Ugt1a1UpregulatedCAR-only
Glucose MetabolismG6pase, PepckDownregulatedCAR-HNF4α competition

Properties

CAS Number

76150-91-9

Product Name

Tcpobop

IUPAC Name

3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine

Molecular Formula

C16H8Cl4N2O2

Molecular Weight

402.1 g/mol

InChI

InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H

InChI Key

BAFKRPOFIYPKBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-BDPOB
1,4-bis(2-(3,5-dichloropyridyloxy))benzene
TCPOBOP

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.